(2-Bromobutyl)benzene
Overview
Description
(2-Bromobutyl)benzene is an organic compound with the molecular formula C10H13Br. It consists of a benzene ring substituted with a 2-bromobutyl group. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromobutyl)benzene can be synthesized through several methods. One common method involves the bromination of 1-phenyl-2-butanol using bromine in the presence of triphenylphosphine and 1H-imidazole as catalysts. The reaction is typically carried out in dichloromethane at room temperature under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process requires careful control of reaction conditions to ensure high yield and purity. Industrial methods may also use continuous flow reactors to optimize production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Bromobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2) in liquid ammonia, which can replace the bromine atom with an amino group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, alcohols, or other substituted benzene derivatives.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxygenated compounds.
Scientific Research Applications
(2-Bromobutyl)benzene has several applications in scientific research:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antimicrobial agents.
Chemical Research: The compound is utilized in studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: It serves as a building block for the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Bromobutyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the benzene ring is attacked by an electrophile, leading to the substitution of a hydrogen atom with the electrophile. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethyl)benzene: Similar in structure but with a shorter alkyl chain.
(2-Bromopropyl)benzene: Another similar compound with a different alkyl chain length.
Uniqueness
(2-Bromobutyl)benzene is unique due to its specific alkyl chain length, which can influence its reactivity and the types of reactions it undergoes. The presence of the bromine atom also makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
2-bromobutylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOERHBGCKWEWQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291434 | |
Record name | (2-Bromobutyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81012-82-0 | |
Record name | NSC75467 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Bromobutyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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